molecular formula C9H14N2O2 B6597540 methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1093416-52-4

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B6597540
CAS No.: 1093416-52-4
M. Wt: 182.22 g/mol
InChI Key: GSFYZPOXGNXPND-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
  • Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)butanoate

Uniqueness

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(9(12)13-4)8-6(2)10-11-7(8)3/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFYZPOXGNXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256207
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093416-52-4
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093416-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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